3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. It features multiple functional groups, including pyrazole, isoxazole, and pyridine moieties, making it a versatile molecule in organic synthesis and medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions. Common reagents include hydrazine derivatives, aldehydes, and nitriles, with catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium azide
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the biological context and the specific target .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpyrazole
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1,3-Diphenyl-1H-pyrazole derivatives
Uniqueness
Compared to similar compounds, 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C21H17N7O2 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-methyl-6-(1-methylpyrazol-4-yl)-N-(4-pyrazol-1-ylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H17N7O2/c1-13-19-17(10-18(25-21(19)30-26-13)14-11-23-27(2)12-14)20(29)24-15-4-6-16(7-5-15)28-9-3-8-22-28/h3-12H,1-2H3,(H,24,29) |
InChI Key |
ZZNXXDMBDHYGNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC=C(C=C4)N5C=CC=N5 |
Origin of Product |
United States |
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